3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid

Description

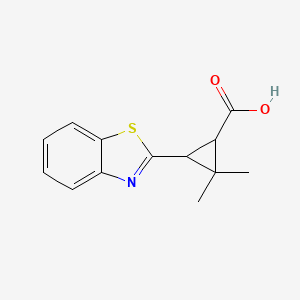

3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid is a cyclopropane derivative featuring a benzothiazole substituent. The cyclopropane ring confers structural rigidity, while the benzothiazole moiety introduces aromatic and heterocyclic properties. This compound is structurally analogous to pyrethroid insecticides, such as lambda-cyhalothrin derivatives, but distinguishes itself through the benzothiazole group instead of halogenated alkenes or ester functionalities .

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-13(2)9(10(13)12(15)16)11-14-7-5-3-4-6-8(7)17-11/h3-6,9-10H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFCYJDJRYEXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C2=NC3=CC=CC=C3S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate cyclopropane derivative. One common method includes the reaction of 2-aminobenzenethiol with 2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. It has been studied for its potential use against various pathogens, including those responsible for leishmaniasis and malaria. The compound serves as a precursor in synthesizing clofazimine analogs, which are known for their antileishmanial and antiplasmodial activities .

2. Anticancer Potential

The compound has shown promise in anticancer research. Studies have demonstrated that derivatives can inhibit the growth of several cancer cell lines. Mechanisms include inducing apoptosis and disrupting cellular processes critical for cancer cell survival .

Case Study: Clofazimine Analog Synthesis

A notable study involved synthesizing clofazimine analogs from 3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid. These analogs were tested against various cancer cell lines, revealing significant cytotoxic effects. The study highlighted the compound's ability to induce DNA damage in cancer cells, leading to apoptosis .

Applications in Materials Science

1. Polymer Chemistry

The unique structure of this compound allows it to be utilized in the development of novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Data Table: Properties of Polymers Incorporating the Compound

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Mechanical Strength | Increased |

| Degradation Temperature | 300 °C |

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial or anticancer effects. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, blocking their function .

Comparison with Similar Compounds

Lambda-cyhalothric acid

- Structure : (1RS)-cis-3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethyl-cyclopropanecarboxylic acid.

- Molecular Formula : C₉H₁₀ClF₃O₂.

- Applications : Pyrethroid insecticide targeting sodium channels in pests.

- Key Difference : The trifluoropropenyl group enhances insecticidal activity via electrophilic interactions, whereas the benzothiazole group in the target compound may engage in π-π stacking or hydrogen bonding .

3-(2,2-Dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid

- Structure : Features a dichloroethenyl substituent.

- Role: Degradation product of synthetic pyrethroids (e.g., cypermethrin) by Bacillus spp., forming chloroacetic acid and phenol .

- Key Difference : The dichloroethenyl group increases environmental persistence, while the benzothiazole group in the target compound may enhance biodegradability or alter metabolic pathways .

Benzothiazole-Containing Carboxylic Acids

3-(1,3-Benzothiazol-2-yl)propanoic Acid

- Structure: Propanoic acid linked to benzothiazole.

Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-

- Structure : Dichlorobenzothiazole with a dimethoxybenzamide group.

- Properties : High molecular weight (C₁₅H₁₁Cl₂N₃O₃S) and peak area in chromatographic analyses, suggesting stability and detectability.

- Key Difference : The carboxylic acid group in the target compound enhances solubility and metal-chelating capacity compared to amide derivatives .

Biological Activity

3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₁H₉N₁O₂S

- Molecular Weight : 219.26 g/mol

- CAS Number : 1142214-33-2

- Appearance : Yellow solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism.

- DNA Interaction : It can bind to DNA and induce strand breaks, leading to genotoxic effects.

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, suggesting its potential use in treating infectious diseases.

Biological Activity Overview

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited notable anticancer properties. The mechanism involved apoptosis induction through mitochondrial pathways and disruption of the cell cycle.

Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria. The study utilized minimum inhibitory concentration (MIC) assays to evaluate its antimicrobial activity, revealing promising results that warrant further exploration for therapeutic applications.

Research Findings

Research indicates that this compound can serve as a precursor for synthesizing bioactive compounds with enhanced pharmacological activities. Its derivatives have been explored for their potential in treating leishmaniasis and malaria due to their interaction with key biological pathways.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid, and how can reaction efficiency be optimized?

- Answer : Synthesis typically involves cyclopropanation reactions (e.g., Simmons-Smith) to form the dimethylcyclopropane core, followed by coupling the benzothiazole moiety via Suzuki-Miyaura or nucleophilic aromatic substitution. Reaction efficiency can be optimized by screening catalysts (e.g., palladium for coupling) and controlling temperature gradients during cyclopropanation. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy to confirm functional group integrity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Answer :

- X-ray diffraction (XRD) : Resolves crystal structure and stereochemistry, critical for verifying cyclopropane ring geometry and substituent orientation .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., dimethyl groups, benzothiazole protons) and confirm carboxylic acid presence.

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H] ion) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of the benzothiazole moiety on the cyclopropane ring's stability?

- Answer :

- Computational modeling : Density Functional Theory (DFT) calculates electron density distribution and strain energy in the cyclopropane ring.

- Spectroscopic analysis : UV-Vis spectroscopy monitors - transitions in benzothiazole to assess conjugation effects.

- Comparative studies : Synthesize analogs with electron-withdrawing/donating substituents on benzothiazole and compare thermal stability via TGA/DSC .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay models?

- Answer :

- Assay validation : Include positive controls (e.g., known inhibitors) to confirm assay functionality.

- Orthogonal assays : Test activity in cell-free (e.g., enzyme inhibition) and cell-based systems to rule out membrane permeability issues.

- Stability profiling : Use LC-MS to verify compound integrity under assay conditions (pH, temperature) .

Q. How can the stereochemical outcomes of cyclopropanation reactions be controlled during synthesis?

- Answer :

- Chiral catalysts : Use enantioselective catalysts (e.g., Rh(S-PTTL)) to direct cyclopropane formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance stereochemical control.

- Monitoring : Chiral HPLC or optical rotation measurements track enantiomeric excess during synthesis .

Methodological Considerations

- Data Contradiction Analysis : When conflicting data arise (e.g., inconsistent IC values), conduct dose-response curves across multiple replicates and validate using orthogonal detection methods (e.g., fluorescence vs. luminescence assays) .

- Experimental Design : For structure-activity relationship (SAR) studies, systematically vary substituents on the benzothiazole and cyclopropane rings while maintaining a consistent synthetic protocol to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.